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  • Product: 3-chloro-1,2-benzoxazole-5-sulfonyl chloride
  • CAS: 869885-72-3

Core Science & Biosynthesis

Foundational

Stability of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride Under Ambient Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a highly reactive bifunctional molecule with significant potential in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a highly reactive bifunctional molecule with significant potential in medicinal chemistry and drug development. Its utility as a building block is intrinsically linked to its stability. This guide provides a comprehensive analysis of the anticipated stability of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride under ambient conditions. Drawing upon the known reactivity of sulfonyl chlorides and benzisoxazole ring systems, this document outlines the principal degradation pathways, provides detailed protocols for stability assessment, and establishes best practices for handling and storage to ensure the compound's integrity for research and development applications.

Introduction: The Chemical Dichotomy of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a molecule of significant interest in the synthesis of novel therapeutic agents. The 1,2-benzisoxazole core is a privileged scaffold found in a variety of pharmacologically active compounds, including anticonvulsants and antipsychotics. The sulfonyl chloride moiety is a versatile reactive group, primarily used for the synthesis of sulfonamides, a class of drugs with a broad spectrum of antibacterial and other medicinal properties.[1][2]

The very features that make this compound a valuable synthetic intermediate—the electrophilic sulfonyl chloride and the strained isoxazole ring—also render it susceptible to degradation. Understanding the stability of this molecule is therefore paramount for its effective utilization in multi-step synthetic campaigns and for ensuring the quality and reproducibility of experimental results. This guide will deconstruct the factors governing its stability and provide a practical framework for its management in a laboratory setting.

Inherent Instability: A Tale of Two Functional Groups

The stability of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride under ambient conditions is dictated by the reactivity of its two key functional groups: the sulfonyl chloride and the 1,2-benzoxazole ring.

The Achilles' Heel: The Sulfonyl Chloride Moiety

Sulfonyl chlorides are notoriously sensitive to nucleophiles, with water being a ubiquitous and potent reactant.[3] The primary degradation pathway for the sulfonyl chloride group is hydrolysis, which proceeds readily to form the corresponding sulfonic acid and hydrochloric acid.[3] This reaction is often autocatalytic, as the generated HCl can further promote the degradation of the starting material.

The rate of hydrolysis is dependent on several factors, including:

  • Moisture: The presence of atmospheric moisture is the most critical factor.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.

  • pH: The reaction can be catalyzed by both acids and bases.[4]

The Strained Ring: The 1,2-Benzoxazole Core

The 1,2-benzoxazole ring, while aromatic, contains a labile N-O bond, making it susceptible to cleavage under certain conditions.[5] This susceptibility is exacerbated by the presence of the strongly electron-withdrawing sulfonyl chloride group, which can influence the electron density distribution within the heterocyclic ring system.

Potential degradation pathways involving the benzoxazole core include:

  • Ring-opening hydrolysis: Under acidic or basic conditions, the isoxazole ring can undergo hydrolytic cleavage.[5]

  • Nucleophilic attack: Strong nucleophiles can potentially attack the ring, leading to a variety of decomposition products.[5]

The combination of these two reactive moieties suggests that 3-chloro-1,2-benzoxazole-5-sulfonyl chloride is likely to be an unstable compound under ambient conditions, requiring stringent handling and storage protocols.

Recommended Handling and Storage Protocols

Given the anticipated reactivity, the following protocols are essential to maintain the integrity of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride.

Personal Protective Equipment (PPE)

Due to the corrosive nature of sulfonyl chlorides and the potential for the release of HCl upon hydrolysis, appropriate PPE is mandatory.[3][6]

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3][6][7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][6]

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[3][6]

Engineering Controls

All handling of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any corrosive vapors.[3][6]

Storage Conditions

Proper storage is critical to minimize degradation.[8]

ParameterRecommendationRationale
Temperature Store at 2-8 °C.[8]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]To prevent contact with atmospheric moisture.
Container Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap).[3][7] Avoid metal containers.[6]To prevent moisture ingress and potential reaction with the container material.
Location Store in a dry, well-ventilated area away from incompatible materials such as bases and strong oxidizing agents.[3][6]To ensure safety and prevent accidental reactions.

Experimental Assessment of Stability: A Self-Validating Approach

To quantitatively assess the stability of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradants and determine the degradation pathways.

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare solutions of the compound in an inert solvent (e.g., acetonitrile) at a known concentration. acid Acidic Hydrolysis (0.1N HCl, RT & 60°C) prep->acid Expose to stress base Basic Hydrolysis (0.1N NaOH, RT) prep->base Expose to stress oxidative Oxidative Degradation (3% H₂O₂, RT) prep->oxidative Expose to stress thermal Thermal Degradation (Solid & Solution, 60°C) prep->thermal Expose to stress photochemical Photochemical Degradation (UV/Vis light exposure) prep->photochemical Expose to stress analyze_samples Analyze stressed samples at various time points. acid->analyze_samples Time points base->analyze_samples Time points oxidative->analyze_samples Time points thermal->analyze_samples Time points photochemical->analyze_samples Time points analytical_method Develop and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS). analytical_method->analyze_samples identify_degradants Identify and characterize degradation products. analyze_samples->identify_degradants degradation_pathway Elucidate degradation pathways. identify_degradants->degradation_pathway stability_profile Establish a comprehensive stability profile. degradation_pathway->stability_profile

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Experimental Protocol for Forced Degradation
  • Sample Preparation: Prepare a stock solution of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride in a dry, inert solvent such as acetonitrile at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Maintain one set of samples at room temperature and another at 60°C.

    • Analyze samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Maintain samples at room temperature.

    • Analyze samples at shorter time intervals due to expected rapid degradation (e.g., 0, 5, 15, 30, 60 minutes).

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Maintain samples at room temperature.

    • Analyze at predetermined time intervals.

  • Thermal Degradation:

    • Expose a solid sample and a solution in acetonitrile to 60°C in a calibrated oven.

    • Analyze at predetermined time intervals.

  • Photochemical Degradation:

    • Expose a solution of the compound to UV and visible light in a photostability chamber.

    • Analyze at predetermined time intervals.

  • Analysis:

    • Develop a stability-indicating HPLC method, likely a reverse-phase C18 column with a gradient of acetonitrile and water, and UV detection.

    • LC-MS can be used to identify the mass of the degradation products, providing clues to their structures.

Anticipated Degradation Pathways

Based on the known chemistry of the functional groups, the following degradation pathways are anticipated.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_ring_opening Ring Opening cluster_combined Combined Degradation start 3-chloro-1,2-benzoxazole-5-sulfonyl chloride sulfonic_acid 3-chloro-1,2-benzoxazole-5-sulfonic acid start->sulfonic_acid H₂O ring_opened_product Ring-opened products start->ring_opened_product H₂O / H⁺ or OH⁻ combined_product Ring-opened sulfonic acid sulfonic_acid->combined_product H₂O / H⁺ or OH⁻ ring_opened_product->combined_product H₂O

Caption: Potential degradation pathways for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride.

The primary degradation product is expected to be 3-chloro-1,2-benzoxazole-5-sulfonic acid via hydrolysis of the sulfonyl chloride. Further degradation could lead to the opening of the benzoxazole ring, resulting in more complex product mixtures.

Conclusion: A Proactive Approach to a Reactive Molecule

3-chloro-1,2-benzoxazole-5-sulfonyl chloride is a molecule with high synthetic potential, but its inherent reactivity necessitates a proactive approach to its handling, storage, and use. While empirical data on its stability is not widely available, the principles of organic chemistry allow for a robust assessment of its likely behavior under ambient conditions. By adhering to the stringent protocols outlined in this guide and by conducting thorough experimental stability assessments, researchers can ensure the integrity of this valuable reagent, leading to more reliable and reproducible scientific outcomes.

References

  • What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog. (2025, August 18).
  • Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. (n.d.). HoriazonChemical.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
  • Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide - Benchchem. (n.d.).
  • sulphuryl chloride - Sdfine. (n.d.).
  • Shevchuk, O. I., Vashchenko, B. V., Doroshenko, I. O., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. (n.d.).
  • stability issues of 3-Chloro-1,2-oxazole under various conditions - Benchchem. (n.d.).
  • Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (n.d.).
  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide - MDPI. (2022, June 17).
  • DE1770853A1 - Process for the preparation of 3-chloro-1,2-benzisothiazoles - Google Patents. (n.d.).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (2026, January 22).
  • Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives - Der Pharma Chemica. (n.d.).
  • 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride - PMC. (n.d.).
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. (2025, August 7).
  • Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlands - PubMed. (2024, May 15).
  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways - ResearchGate. (n.d.).
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. (n.d.).
  • In-depth Technical Guide to the Reactivity of 3-Chloro-5-(p-tolyl)-1,2,4-triazine - Benchchem. (n.d.).
  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - Semantic Scholar. (2008, May 24).
  • Degradation products and transformation pathways of sulfamethoxazole chlorination disinfection by-products in constructed wetlan - SSRN. (n.d.).
  • 1,2-Benzisoxazole-5-sulfonyl chloride AldrichCPR | Sigma-Aldrich. (n.d.).
  • Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC. (2012, August 1).

Sources

Exploratory

A Technical Guide to 3-Chloro-1,2-benzoxazole-5-sulfonyl Chloride: Sourcing, Purity, and Quality Control for a Niche Reagent

This guide provides an in-depth analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, a specialized chemical intermediate of interest in pharmaceutical research and development. We will explore its commercial availab...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, a specialized chemical intermediate of interest in pharmaceutical research and development. We will explore its commercial availability, typical purity grades, and essential quality control protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzoxazole Scaffold

The 1,2-benzoxazole (or 1,2-benzisoxazole) ring system is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including analgesic, anticonvulsant, antipsychotic, and anticancer properties.[1] The specific functionalization of this core structure is critical for modulating its pharmacological profile. The title compound, 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, combines three key reactive sites: the benzoxazole core, a chloro group at the 3-position, and a highly reactive sulfonyl chloride group at the 5-position. This trifecta of functionality makes it a potent building block for creating complex molecular architectures and novel drug candidates.

The sulfonyl chloride moiety, in particular, is a versatile functional group, primarily used for the synthesis of sulfonamides, which are a cornerstone of many therapeutic agents.[2] However, the specific substitution pattern of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride places it in the category of a niche, research-grade chemical.

Commercial Availability: Navigating the Landscape of a Rare Intermediate

A comprehensive search for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride reveals that it is not a widely stocked, off-the-shelf chemical. Unlike more common reagents, its availability is limited, often requiring custom synthesis or sourcing from specialized suppliers who focus on rare and unique chemicals for early-stage discovery research.

Major suppliers like Sigma-Aldrich offer related, but structurally different, compounds such as 3-chloro-1,2-benzisoxazole.[3] For such rare chemicals, they explicitly state that analytical data is not routinely collected, and the buyer assumes responsibility for confirming identity and purity.[3] This underscores the critical need for in-house quality control for any sourced material.

Other suppliers, like Manchester Organics, list precursors such as 1,2-Benzoxazole-5-sulfonyl chloride, which lacks the 3-chloro substituent.[4] The typical lead time for such non-stock items can be several weeks, a crucial factor for project planning in fast-paced R&D environments.[4]

The scarcity of the precise target molecule suggests that researchers often need to consider:

  • Custom Synthesis: Engaging a contract research organization (CRO) or a specialized chemical synthesis company.

  • In-house Synthesis: Developing a synthetic route from more readily available precursors.

  • Sourcing Analogs: Evaluating structurally similar compounds that may serve the same synthetic purpose.

The logical workflow for acquiring and qualifying a rare reagent like this is depicted below.

G cluster_0 Acquisition Strategy cluster_1 In-House Validation start Identify Need for 3-chloro-1,2-benzoxazole- 5-sulfonyl chloride search Search Commercial Catalogs (e.g., Sigma-Aldrich, Manchester Organics) start->search decision Is Compound Available? search->decision purchase Purchase from Supplier decision->purchase Yes custom Initiate Custom Synthesis Request decision->custom No qc Perform Rigorous QC (NMR, LC-MS, Purity Analysis) purchase->qc custom->qc release Release for R&D Use qc->release

Figure 1: A decision workflow for the acquisition and validation of a rare chemical intermediate.

Purity Grades and Specifications

For specialized reagents like 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, which are primarily used in research and development, the concept of standardized grades (e.g., ACS, Reagent) is often not applicable.[5] Instead, purity is typically defined by a percentage determined through analytical techniques like HPLC or NMR.

Based on listings for analogous sulfonyl chlorides and other complex building blocks, researchers should expect the following purity profiles.[6]

Purity GradeTypical Purity (%)Intended UseCommon Impurities
Standard Grade ≥95%Initial screening, route scouting, non-critical derivatization.Starting materials, hydrolysis product (sulfonic acid), over-chlorinated species, residual solvent.
High Purity >98%Lead optimization, synthesis of key intermediates for preclinical studies.Minor amounts of isomeric impurities, residual solvent.
Custom Spec. >99% (or as req.)Synthesis of final API candidates, cGMP-related work.Defined and controlled impurity profile, often with specific limits on known process-related impurities.

Expert Insight: The most critical impurity to control for this compound is its corresponding sulfonic acid, formed by hydrolysis of the sulfonyl chloride group. This hydrolysis is often catalyzed by trace amounts of moisture. Therefore, proper handling and storage under inert, anhydrous conditions are paramount to maintaining the material's integrity.[5]

Quality Control and Analytical Protocols

Given that suppliers of rare chemicals may not provide comprehensive Certificates of Analysis, robust in-house QC is a non-negotiable step.[3] The primary goal is to confirm the structure and establish the purity of the material before its use in synthesis.

Structural Confirmation
  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for confirming the chemical structure. The proton NMR should show characteristic signals for the aromatic protons on the benzoxazole ring, with splitting patterns and chemical shifts influenced by the chloro and sulfonyl chloride substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[1]

Purity Assessment: A Step-by-Step HPLC Protocol

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for determining the purity of aromatic sulfonyl chlorides.

Objective: To separate the main component from potential impurities, including starting materials, byproducts, and degradants.

Methodology:

  • Standard and Sample Preparation:

    • Rationale: Accurate weighing and dilution are crucial for quantitative analysis. The solvent (diluent) must be compatible with the mobile phase and capable of fully dissolving the sample without causing degradation.

    • Procedure:

      • Accurately weigh approximately 10 mg of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride into a 10 mL volumetric flask.

      • Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water. This mixture is typically a good starting point for reverse-phase chromatography.

      • Mix thoroughly until the sample is fully dissolved.

  • Chromatographic Conditions:

    • Rationale: A C18 column is a versatile, non-polar stationary phase suitable for retaining moderately polar aromatic compounds. The gradient elution (changing the mobile phase composition over time) is necessary to elute both early-running polar impurities and the more retained main peak within a reasonable timeframe.

    • Procedure:

      • Column: C18, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. (TFA acts as an ion-pairing agent to improve peak shape).

      • Mobile Phase B: 0.1% TFA in Acetonitrile.

      • Gradient:

        • 0-2 min: 30% B

        • 2-15 min: 30% to 95% B

        • 15-18 min: Hold at 95% B

        • 18-20 min: Return to 30% B

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 254 nm.

      • Injection Volume: 5 µL.

  • Data Analysis:

    • Rationale: Purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Procedure:

      • Integrate all peaks in the chromatogram, excluding the solvent front.

      • Calculate the area percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

The following diagram illustrates the quality control workflow.

QC_Workflow start Receive Material (Purchased or Custom Synthesized) sampling Sample Material Under Inert Atmosphere start->sampling structural_id Structural ID (NMR, HRMS) sampling->structural_id purity_check Purity Analysis (HPLC-UV) sampling->purity_check decision Does Material Meet >95% Purity Spec? structural_id->decision purity_check->decision release Release to R&D decision->release Yes reject Reject or Purify decision->reject No

Figure 2: A typical quality control workflow for a novel or rare chemical reagent.

Handling and Storage

Sulfonyl chlorides are reactive compounds susceptible to hydrolysis.[2]

  • Storage: The material should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (2-8 °C is common) to minimize degradation.[5]

  • Handling: All handling should be performed in a fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Exposure to atmospheric moisture should be minimized. Use dry solvents and glassware for any reactions involving this reagent.

Conclusion

3-chloro-1,2-benzoxazole-5-sulfonyl chloride represents a class of highly specialized reagents that are crucial for advancing drug discovery programs. While its commercial availability is limited, a thorough understanding of the sourcing landscape, coupled with rigorous in-house analytical validation, enables its successful integration into synthetic workflows. By implementing the quality control protocols outlined in this guide, researchers can ensure the identity and purity of this valuable building block, thereby guaranteeing the reliability and reproducibility of their experimental results.

References

  • 160232-20-2, 2,1,3-benzoxadiazole-5-sulfonyl chloride. AccelaChemBio Inc. [Link]

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • 2,1,3-benzoxadiazole-5-sulfonyl chloride | CAS 160232-20-2. American Elements. [Link]

  • Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds.
  • 3-amino-1,2-benzoxazole-5-sulfonyl chloride (C7H5ClN2O3S). PubChemLite. [Link]

  • 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride. PMC. [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-1,2-benzoxazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Preamble: The Strategic Importance of 3-Chloro-1,2-benzoxazole The 1,2-benzoxazole (also known...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Preamble: The Strategic Importance of 3-Chloro-1,2-benzoxazole

The 1,2-benzoxazole (also known as benzisoxazole or indoxazene) ring system is a "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and specific electronic properties make it an ideal building block for designing molecules that interact with a wide range of biological targets. This scaffold is present in numerous approved drugs, including the anticonvulsant zonisamide and the antipsychotic risperidone, highlighting its clinical significance.

Within this class, 3-chloro-1,2-benzoxazole stands out as a particularly valuable synthetic intermediate. The chlorine atom at the 3-position is not merely a substituent; it is an exceptionally versatile chemical handle. It behaves as an excellent leaving group, readily displaced by a variety of nucleophiles—such as amines, alcohols, and thiols. This reactivity allows for the facile introduction of diverse functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. Its strategic importance, therefore, lies in its role as a pivotal precursor for a multitude of more complex, biologically active molecules.

This guide provides an in-depth exploration of the primary and most reliable synthetic pathways to 3-chloro-1,2-benzoxazole, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices.

Primary Synthesis Pathway: Chlorodehydroxylation of 1,2-Benzisoxazol-3-ol

The most established and direct route to 3-chloro-1,2-benzoxazole proceeds via the chlorination of its 3-hydroxy precursor, 1,2-benzisoxazol-3-ol. This precursor exists in tautomeric equilibrium with its lactam form, 1,2-benzisoxazolin-3-one. This two-step approach is advantageous due to the accessibility of starting materials and the robustness of the chemical transformations.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Chlorination Salicylic_Acid Salicylic Acid Derivatives Hydroxamic_Acid Salicyl- hydroxamic Acid Salicylic_Acid->Hydroxamic_Acid Hydroxylamine Precursor 1,2-Benzisoxazol-3-ol Hydroxamic_Acid->Precursor Intramolecular Cyclization Precursor_clone 1,2-Benzisoxazol-3-ol Target 3-Chloro-1,2-benzoxazole Precursor_clone->Target POCl₃

Core two-part synthesis strategy.
Part A: Synthesis of the Precursor, 1,2-Benzisoxazol-3-ol

The synthesis of the key intermediate, 1,2-benzisoxazol-3-ol, begins with readily available salicylic acid derivatives. The most common method involves a two-step sequence: formation of salicylhydroxamic acid followed by intramolecular cyclization.

1. Formation of Salicylhydroxamic Acid from Methyl Salicylate

The first step is the conversion of an ester of salicylic acid, typically methyl salicylate, into the corresponding hydroxamic acid. This is a standard nucleophilic acyl substitution where hydroxylamine acts as the nucleophile.

  • Causality of Experimental Choices:

    • Starting Material: Methyl salicylate is chosen for its low cost, commercial availability, and appropriate reactivity.[1][2]

    • Reagents: A basic solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride and a base like NaOH or KOH) is used. The base deprotonates the hydroxylamine, increasing its nucleophilicity, and also neutralizes the HCl byproduct. Methanol is a common solvent as it readily dissolves both the reactants and the hydroxylamine salt.

2. Intramolecular Cyclization of Salicylhydroxamic Acid

The second step is the critical ring-closing reaction. This involves the intramolecular attack of the phenolic oxygen onto the carbonyl carbon of the hydroxamic acid, followed by dehydration. Several reagents can effect this transformation. Using thionyl chloride (SOCl₂) in the presence of a base like pyridine is a well-documented method.[3]

  • Mechanism Insight: Thionyl chloride activates the hydroxamic acid by converting the hydroxyl group into a chlorosulfite, a much better leaving group. The pyridine acts as a base to neutralize the HCl generated during the reaction, preventing unwanted side reactions and driving the equilibrium towards the product. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon and displacing the leaving group to form the five-membered ring.

G cluster_workflow Workflow for 1,2-Benzisoxazol-3-ol Synthesis start Methyl Salicylate + Hydroxylamine·HCl + KOH in Methanol reflux Reflux Reaction (Formation of Salicylhydroxamic Acid) start->reflux isolate_hydroxamic Isolate & Purify Crude Hydroxamic Acid reflux->isolate_hydroxamic cyclize Dissolve in Ether + Pyridine, Cool to 0°C isolate_hydroxamic->cyclize add_socl2 Add Thionyl Chloride (SOCl₂) Dropwise cyclize->add_socl2 workup Aqueous Workup & Extraction add_socl2->workup purify Recrystallize (Final Product) workup->purify

Experimental workflow for precursor synthesis.

Experimental Protocol: Synthesis of 1,2-Benzisoxazol-3-ol

Step 1: Salicylhydroxamic Acid

  • Prepare a solution of potassium hydroxide (e.g., ~16.8 g, 0.3 mol) in methanol (100 mL).

  • To this solution, add hydroxylamine hydrochloride (e.g., ~14.0 g, 0.2 mol) in portions, keeping the temperature below 30°C. Stir for 15-20 minutes.

  • Filter off the precipitated potassium chloride (KCl) and wash the solid with a small amount of cold methanol.

  • To the resulting methanolic solution of hydroxylamine, add methyl salicylate (e.g., ~15.2 g, 0.1 mol).

  • Reflux the mixture for 2-3 hours. The reaction progress can be monitored by TLC.

  • After cooling, concentrate the mixture under reduced pressure. Acidify the residue with dilute HCl to precipitate the crude salicylhydroxamic acid.

  • Filter the solid, wash with cold water, and dry. Recrystallization from ethanol/water may be performed if necessary.

Step 2: Cyclization to 1,2-Benzisoxazol-3-ol

  • Suspend the dried salicylhydroxamic acid (e.g., ~15.3 g, 0.1 mol) in anhydrous diethyl ether or THF (e.g., 200 mL) in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Add dry pyridine (e.g., ~8.7 mL, 0.11 mol).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of thionyl chloride (e.g., ~8.0 mL, 0.11 mol) in the same anhydrous solvent dropwise over 30-45 minutes, maintaining the temperature at 0°C.[3]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water.

  • Separate the organic layer. Extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the crude 1,2-benzisoxazol-3-ol by recrystallization (e.g., from ethanol or toluene).

Part B: Chlorination of 1,2-Benzisoxazol-3-ol

This step converts the hydroxyl group at the 3-position into a chlorine atom using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This type of reaction is a standard transformation for converting cyclic amides (lactams) or vinylogous acids to their corresponding chloro-derivatives.

  • Causality of Experimental Choices:

    • Reagent: Phosphorus oxychloride (POCl₃) is a highly effective and widely used reagent for this type of dehydroxy-chlorination.[4][5] It serves as both the chlorinating agent and, when used in excess, as the solvent. Its high boiling point (106°C) allows the reaction to be conducted at elevated temperatures, which is often necessary to drive the reaction to completion.

    • Temperature: Heating, often to reflux, is required to overcome the activation energy for the formation of the chlorophosphate intermediate and the subsequent nucleophilic substitution. A typical temperature range is 100-120°C.[5][6]

    • Workup: The workup procedure is critical. Excess POCl₃ must be quenched carefully by slowly pouring the reaction mixture onto crushed ice or into cold water. This is a highly exothermic reaction that generates HCl gas. The product is then typically extracted into an organic solvent.

  • Mechanism Insight: The reaction proceeds via an initial attack by the oxygen of the 3-hydroxy group (in its lactim tautomeric form) on the phosphorus atom of POCl₃. This forms a dichlorophosphate ester intermediate. This esterification transforms the hydroxyl group into an excellent leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the C3 position and displacing the dichlorophosphate group to yield the final 3-chloro-1,2-benzoxazole product.

Experimental Protocol: Synthesis of 3-Chloro-1,2-benzoxazole

  • Place 1,2-benzisoxazol-3-ol (e.g., 13.5 g, 0.1 mol) in a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube.

  • CAUTION: Conduct this step in a well-ventilated fume hood. Add phosphorus oxychloride (POCl₃) (e.g., 50-70 mL, excess) to the flask.[5]

  • Heat the mixture to reflux (approx. 110-120°C) and maintain for 2-4 hours. The reaction should become a clear solution. Monitor the reaction by TLC until the starting material is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • CAUTION: This step is highly exothermic and releases HCl gas. Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.

  • Once the quenching is complete, the product may precipitate as a solid or remain as an oil. Extract the mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude 3-chloro-1,2-benzoxazole by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water). The pure product is typically a low-melting solid.

Alternative Synthesis Pathway: Cyclization of Chlorinated Precursors

An alternative strategy involves forming the benzoxazole ring from a precursor that already contains a chlorine atom at the appropriate position or where chlorination occurs concomitantly with cyclization. One such method begins with a substituted 2-hydroxyacetophenone.

G Start 2-Hydroxy- acetophenone Derivative Oxime Oxime Intermediate Start->Oxime Hydroxylamine·HCl, Pyridine Target 3-(Chloromethyl)- 1,2-benzoxazole Derivative Oxime->Target Thionyl Chloride (SOCl₂), Pyridine, THF

Alternative pathway via an oxime intermediate.

This pathway, as described for a related analogue, involves converting a 2-hydroxyaryl ketone into its oxime, which is then treated with a chlorinating agent like thionyl chloride.[7] In this case, the reaction not only facilitates cyclization but also chlorinates the methyl group, yielding a 3-(chloromethyl) derivative. While not a direct route to the title compound, it showcases the principle of simultaneous cyclization and chlorination. A more direct variant of this approach starts with 2-chloro-N-hydroxybenzimidoyl chlorides, which are cyclized under basic conditions to form 3-substituted benzisoxazoles.

  • Expertise & Experience: This alternative pathway is often considered when the starting materials are more readily available than salicylic acid derivatives or when specific substitution patterns on the benzene ring are desired that may not be compatible with the conditions of the primary pathway. The choice of base and solvent for the final cyclization step is crucial for optimizing yield and minimizing side reactions.

Quantitative Data Summary & Pathway Comparison

The selection of a synthetic route in a research or development setting is governed by factors such as yield, cost, safety, and scalability. The following table provides a comparative summary of the discussed pathways.

ParameterPathway 1: ChlorodehydroxylationPathway 2: Cyclization of Chlorinated Precursors
Starting Materials Salicylic acid derivatives2-Hydroxyaryl ketones, o-chlorobenzaldehydes
Key Reagents Hydroxylamine, SOCl₂, POCl₃ Hydroxylamine, NCS, Base (e.g., KOH)
Typical Overall Yield Good to Excellent (often 60-80%)[5]Moderate to Good (Varies with substrate)
Number of Steps 2-3 (from common precursors)2-4 (often more complex)
Scalability Generally good; handling POCl₃ is the main challenge.Can be complex to scale due to multiple steps.
Advantages Robust, reliable, high-yielding final step.Good for specific substitution patterns.
Disadvantages Requires handling of hazardous POCl₃ and SOCl₂.Can be longer, potentially lower overall yield.

References

  • Shivarama Holla, B., Veerendra, B., Shivananda, M. K., & Poojary, B. (2003). Synthesis and reactions of 3-hydroxy-1,2-benzisoxazole derivatives. Indian Journal of Chemistry - Section B, 42(11), 2890-2894.
  • Georg Thieme Verlag. (2001). Product Class 10: 1,2-Benzisoxazoles and Related Compounds. Science of Synthesis, 11, 289-331. Retrieved from [Link]

  • Gholamhosseini-Nazari, F., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 10(49), 29337-29344. Retrieved from [Link]

  • Aksyonov, A. V., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 57(1), 67-89. Retrieved from [Link]

  • Google Patents. (2005). One-pot process for the preparation of 1,2-benzisoxazole-3-methanesulfonamide. US20050215796A1.
  • Google Patents. (2002). Process for the preparation of 1,2-benzisoxazole-3-acetic acid. CA2440030A1.
  • Kalkote, U. R., et al. (2002). A new method for the preparation of 1,2-benzisoxazole-3-carboxaldehyde. Journal of Chemical Research, 2002(11), 540-541. Retrieved from [Link]

  • Zimecki, M., et al. (1993). [New alkylated derivates and dissociation constans of 3-hydroxy-1,2-benzisoxazole]. Acta Poloniae Pharmaceutica, 50(2-3), 219-224. Retrieved from [Link]

  • IvyPanda. (2024). Methyl Salicylate Preparation Using Esterification Report. Retrieved from [Link]

  • Google Patents. (2006). Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds. CN1850811A.
  • Kumar, R., et al. (2014). Facile and efficient synthesis of benzoxazole derivatives using novel catalytic activity of PEG-SO3H. Journal of Chemical Sciences, 126(4), 1191-1203. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-Chloro-1,2-benzisothiazole. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Methyl Salicylate. Retrieved from [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1389. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-1,2-benzisoxazole. Retrieved from [Link]

  • Google Patents. (2007). Chlorination using POCl3 and benzyltriethylammonium chloride. KR20070065654A.
  • Peng, X., et al. (2022). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules, 27(11), 3465. Retrieved from [Link]

  • Al-Otaibi, J. S., et al. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Oriental Journal of Chemistry, 40(3). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

reaction conditions for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride with primary amines

An In-depth Guide to the Synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamides via Reaction with Primary Amines This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Synthesis of 3-Chloro-1,2-benzoxazole-5-sulfonamides via Reaction with Primary Amines

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the reaction conditions for synthesizing sulfonamides from 3-chloro-1,2-benzoxazole-5-sulfonyl chloride and various primary amines. The 1,2-benzoxazole scaffold is a privileged heterocyclic motif found in numerous pharmacologically active compounds, and the sulfonamide functional group is a cornerstone in medicinal chemistry, known for its role as a bioisostere for amides and its presence in a wide array of therapeutic agents.[1][2] This guide offers detailed protocols, mechanistic insights, and practical troubleshooting advice to ensure successful and reproducible synthesis.

Mechanistic Rationale and Core Principles

The formation of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and robust nucleophilic substitution reaction.[3] The central principle of this transformation lies in the high electrophilicity of the sulfur atom within the sulfonyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1]

The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom. This is typically followed by the expulsion of a chloride ion, which is a good leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion and prevent the protonation of the starting amine, which would render it non-nucleophilic.[1]

The general mechanism can be conceptualized as a nucleophilic "acyl-type" substitution on sulfur.[4] While the precise mechanism can be debated between a concerted SN2-like pathway and a stepwise addition-elimination process, the practical considerations for the synthetic chemist remain the same: ensuring an effective nucleophile, a reactive electrophile, and the removal of the acidic byproduct.[1][5]

Critical Reaction Parameters and Optimization

The success of the sulfonamide synthesis hinges on the careful control of several key experimental parameters. The reactivity of the primary amine and the stability of the sulfonyl chloride dictate the optimal conditions.

Table 1: Summary of Typical Reaction Conditions
ParameterRecommended ConditionsRationale & Expert Insights
Solvent Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), PyridineThe reaction is sensitive to water, which can hydrolyze the sulfonyl chloride to the corresponding sulfonic acid, a common and often polar byproduct.[6] Anhydrous aprotic solvents are therefore preferred. Pyridine can serve as both the solvent and the base.
Base Triethylamine (TEA), Diisopropylethylamine (DIPEA), PyridineAn organic, non-nucleophilic base is required to scavenge the HCl produced. A slight excess (1.1-1.5 equivalents) is recommended. Pyridine is a classic choice, though TEA and DIPEA are also highly effective and often easier to remove during workup.[7]
Temperature 0 °C to Room Temperature (approx. 25 °C)The reaction is often exothermic. Adding the sulfonyl chloride solution at 0 °C helps to control the reaction rate and minimize potential side reactions.[6] The reaction is then typically allowed to warm to room temperature to proceed to completion.
Stoichiometry Sulfonyl Chloride:Amine Ratio of ~1:1.05A slight excess of the amine can help to ensure the complete consumption of the valuable sulfonyl chloride. Using a large excess of the sulfonyl chloride should be avoided as it can lead to the formation of a di-sulfonylated byproduct, where the sulfonamide nitrogen is further acylated.[6]
Reaction Time 2 - 24 hoursThe reaction time is dependent on the nucleophilicity of the primary amine. Aromatic amines (anilines) are generally less reactive than aliphatic amines. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]

Visualizing the Synthetic Workflow

A clear understanding of the experimental sequence is crucial for reproducibility. The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification Setup 1. Dissolve amine and base in anhydrous solvent Cooling 2. Cool solution to 0 °C in an ice bath Setup->Cooling ReagentPrep 3. Prepare sulfonyl chloride solution Cooling->ReagentPrep Addition 4. Add sulfonyl chloride solution dropwise ReagentPrep->Addition Stirring 5. Warm to RT and stir (2-24 h) Addition->Stirring Monitoring 6. Monitor reaction by TLC/LC-MS Stirring->Monitoring Quench 7. Quench with H₂O or aq. NH₄Cl Monitoring->Quench Extract 8. Extract with organic solvent Quench->Extract Wash 9. Wash organic layer Extract->Wash Dry 10. Dry, filter, and concentrate Wash->Dry Purify 11. Purify by column chromatography or recrystallization Dry->Purify

Caption: A typical experimental workflow for the synthesis of sulfonamides.

Detailed Step-by-Step Experimental Protocol

This protocol provides a general method for the reaction of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride with a primary amine.

Materials and Reagents:
  • 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (1.0 eq)

  • Primary amine (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Standard glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.05 eq) and anhydrous DCM (or another suitable solvent).

  • Add the base (e.g., triethylamine, 1.2 eq) to the solution.

  • Cool the stirred solution to 0 °C using an ice bath.

  • In a separate flask, dissolve the 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 15-30 minutes. A precipitate (triethylammonium chloride) may form.[6]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-24 hours. Monitor the consumption of the starting materials by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), water, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the pure 3-chloro-1,2-benzoxazole-5-sulfonamide derivative.

Mechanistic Diagram and Troubleshooting

Understanding the reaction mechanism and potential pitfalls is key to successful synthesis.

G cluster_0 Reaction Mechanism cluster_1 Base Neutralization Amine R-NH₂ Intermediate Transition State / Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Ar-SO₂Cl (3-chloro-1,2-benzoxazole-5-sulfonyl chloride) SulfonylChloride->Intermediate Product Ar-SO₂NH-R (Sulfonamide) Intermediate->Product Elimination of Cl⁻ HCl + HCl Base Base (e.g., Et₃N) ProtonatedBase Base-H⁺Cl⁻ (e.g., Et₃NH⁺Cl⁻) Base->ProtonatedBase HCl_2 HCl HCl_2->ProtonatedBase

Caption: Mechanism of sulfonamide formation and HCl neutralization.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Presence of water hydrolyzing the sulfonyl chloride.[6]2. Insufficiently reactive amine.3. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Consider using a more forcing solvent or slightly elevated temperature (e.g., 40 °C).3. Increase reaction time and monitor carefully by TLC/LC-MS.
Significant Sulfonic Acid Byproduct Hydrolysis of the sulfonyl chloride starting material.[6]Strictly adhere to anhydrous reaction conditions. Purify the sulfonyl chloride if it is old or has been exposed to moisture.
Di-sulfonylation Product Observed 1. Stoichiometry incorrect (excess sulfonyl chloride).2. High reaction temperature.[6]1. Use a 1:1 or slight excess of the amine.2. Maintain a low temperature (0 °C) during the addition of the sulfonyl chloride.
Reaction Stalls The amine starting material has been fully protonated by the generated HCl, halting the reaction.Ensure a sufficient amount of base (at least 1.1 equivalents) is present in the reaction mixture.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
  • UCL Discovery. The Synthesis of Functionalised Sulfonamides.
  • ResearchGate. (2025, August 6). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF.
  • Academia.edu. Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • PMC. Preparation of sulfonamides from N-silylamines.
  • RSC Publishing. (2025, August 6). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides.
  • Der Pharma Chemica. Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives.
  • MDPI. (2022, June 17). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide.
  • Growing Science. Current Chemistry Letters Synthesis of fused heterocycles from 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4.
  • Google Patents. US20070123574A1 - Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof.
  • ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of....
  • PMC. (2012, August 1). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives.
  • recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • RSC Publishing. (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • PMC. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

Sources

Application

High-Performance Microwave Synthesis: Functionalization of 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride

Executive Summary Target Molecule: 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride (CAS: Available in commercial libraries) Core Utility: This scaffold serves as a "privileged structure" in medicinal chemistry, bridging the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride (CAS: Available in commercial libraries) Core Utility: This scaffold serves as a "privileged structure" in medicinal chemistry, bridging the pharmacophore space between benzisoxazole antipsychotics (e.g., Risperidone, Paliperidone) and sulfonamide-based carbonic anhydrase inhibitors or anticonvulsants (e.g., Zonisamide analogs).

The Challenge: The molecule possesses two electrophilic sites with vastly different reactivity profiles:

  • Sulfonyl Chloride (C-5): Highly reactive, moisture-sensitive, prone to hydrolysis.

  • Chloro-imidate (C-3): Pseudo-halogen character, kinetically stable, requires activation energy for displacement.

The Solution: Microwave-assisted synthesis (MAOS) allows for the chemoselective differentiation of these sites. By leveraging the rapid heating and "superheating" capabilities of microwave reactors, researchers can execute a sequential "One-Pot, Two-Step" protocol that creates diverse libraries in under 30 minutes—a process that typically requires 12-24 hours under conventional reflux.

Strategic Reactivity Analysis

Before executing protocols, understand the electronic environment. The reaction sequence is critical.

  • Site A (Sulfonyl Chloride): Must be derivatized first. Attempting to react the C-3 position first using high heat/strong nucleophiles will result in the destruction of the sulfonyl chloride moiety (hydrolysis or non-selective amidation).

  • Site B (C-3 Chlorine): The formation of a sulfonamide at C-5 (an Electron Withdrawing Group) further pulls electron density from the aromatic core. This activates the C-3 position for the subsequent Nucleophilic Aromatic Substitution (

    
    ), making the microwave approach highly efficient.
    
Workflow Visualization (DOT Diagram)

Benzoxazole_Synthesis Start 3-Cl-Benzoxazole-5-SO2Cl (Starting Material) Step1 Step 1: Sulfonylation (Kinetic Control) Start->Step1 Amine A Base, MW 80°C Intermediate Intermediate: 3-Cl-Benzoxazole-5-Sulfonamide Step1->Intermediate 5-10 min Waste1 HCl (Neutralized by Base) Step1->Waste1 Step2 Step 2: C-3 Substitution (SNAr) (Thermodynamic Control) Intermediate->Step2 Amine B NMP, MW 160°C Final Final Product: 3-Amino-5-Sulfonamide Derivative Step2->Final 15-20 min

Caption: Sequential chemoselective functionalization workflow. The C-5 sulfonylation activates the core for the subsequent C-3 substitution.

Experimental Protocols

Protocol A: Rapid Sulfonamide Formation (Site 5)

Target: Derivatization of the sulfonyl chloride without affecting the C-3 chlorine.

Rationale: Conventional sulfonylation is often done at room temperature (RT) to avoid side reactions. However, under controlled microwave irradiation (50-80°C), the reaction completes in minutes with higher conversion, minimizing the time the moisture-sensitive sulfonyl chloride is exposed to ambient atmosphere.

Materials:

  • 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride (1.0 equiv)

  • Amine A (1.1 equiv) (Aliphatic or Aromatic)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM (Dry)

Step-by-Step:

  • Preparation: In a 10 mL microwave synthesis vial, dissolve the sulfonyl chloride (0.5 mmol) in dry MeCN (3 mL).

  • Addition: Add DIPEA (0.75 mmol) followed by Amine A (0.55 mmol). Cap the vial immediately.

  • Irradiation: Program the microwave reactor:

    • Temp: 80°C

    • Hold Time: 5 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up:

    • If isolating: Dilute with EtOAc, wash with 1N HCl (to remove excess amine/base), then Brine. Dry over MgSO4.[1]

    • If One-Pot (Recommended): Proceed directly to Protocol B.

Protocol B: C-3 Nucleophilic Aromatic Substitution ( )

Target: Displacement of the C-3 Chlorine with a second nucleophile.

Rationale: The 3-chloro position on 1,2-benzisoxazole is kinetically inert compared to standard aryl halides. Conventional heating requires high boiling solvents (DMF/DMSO) and reflux for 12+ hours. Microwave "superheating" (heating solvents 50-80°C above their boiling point in sealed vessels) overcomes this activation barrier in <20 minutes.

Materials:

  • Intermediate from Protocol A (1.0 equiv)

  • Amine B (2.0 - 3.0 equiv) (e.g., N-methylpiperazine, morpholine)

  • Solvent: N-methyl-2-pyrrolidone (NMP) or DMF. (Avoid DCM/THF as they cannot reach required temps).

Step-by-Step:

  • Setup: If proceeding from Protocol A (One-Pot), evaporate the MeCN (volatile) using a V-10 evaporator or nitrogen stream. Re-dissolve the residue in NMP (3 mL).

  • Reagent Addition: Add Amine B (excess is required to drive the reaction to completion and scavenge HCl).

  • Irradiation: Program the microwave reactor:

    • Temp: 160°C (Note: Pressure will rise; ensure vessel is rated for 20 bar).

    • Hold Time: 15 - 20 minutes.

    • Pre-stir: 30 seconds.

  • Work-up:

    • Pour reaction mixture into ice-water (20 mL). The product often precipitates.[2]

    • Filter the solid.[2][3] If no precipitate, extract with EtOAc.

    • Purification: Flash chromatography (MeOH/DCM gradient).

Data Summary & Comparison

The following table contrasts the microwave-assisted protocol against conventional thermal methods for this specific scaffold.

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolAdvantage
Step 1 Time 2 - 4 Hours (RT to 40°C)5 Minutes (80°C)24x Faster
Step 2 Time 12 - 24 Hours (Reflux)15 - 20 Minutes (160°C)~60x Faster
Solvent Usage High (Reflux requires volume)Low (Concentrated melt/slurry)Green Chemistry
Yield (Step 2) 40 - 60% (Thermal degradation)75 - 92%Cleaner Profile
Selectivity Moderate (Hydrolysis risks)High (Fast reaction > Hydrolysis)Purity

Safety & Handling Guidelines

  • Sulfonyl Chloride Hydrolysis: 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride releases HCl gas upon contact with moisture. Always weigh in a fume hood. In microwave chemistry, the sealed vessel prevents HCl escape, causing rapid pressure build-up. Always use pressure-sensing vials.

  • Thermal Runaway: The

    
     reaction at 160°C is exothermic. Use a microwave system with active air cooling (PowerMAX™ or equivalent technology) to maintain constant temperature without overshooting.
    
  • Solvent Choice: Do not use low-boiling solvents (Et2O, DCM) for Step 2. The vessel pressure will exceed safety limits (typically 20-30 bar) before reaching 160°C. Use NMP, DMF, or DMSO.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Retrieved from

  • De Luca, L., & Giacomelli, G. (2008).[4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[4][5] The Journal of Organic Chemistry, 73(10), 3967–3969.[4] Retrieved from

  • Poulou, A., et al. (2010). Microwave-Promoted Synthesis of 3-Amino-Substituted 1,2-Benzisoxazoles. Synthetic Communications, 40(10). Retrieved from

  • CEM Corporation. (n.d.). Nucleophilic Additions and Substitutions: Microwave Synthesis Guide. Retrieved from

  • Willy, B., Rominger, F., & Müller, T. J. J. (2008).[6] Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles. Synthesis, 2008(2), 293-303.[6] Retrieved from

Sources

Method

Application Note: Solvent Selection for 3-Chloro-1,2-benzoxazole-5-sulfonyl Chloride Reactions

Executive Summary This guide provides a technical framework for solvent selection in reactions involving 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (CAS: 251647-49-7). This intermediate presents a dual-electrophile cha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for solvent selection in reactions involving 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (CAS: 251647-49-7). This intermediate presents a dual-electrophile challenge: the highly reactive sulfonyl chloride (-SO₂Cl) and the moderately reactive 3-chloro-1,2-benzisoxazole core.

Critical Insight: While standard protocols often default to Dichloromethane (DCM), the specific instability of the benzisoxazole isoxazole ring to strong bases and the potential for competing SₙAr reactions at the 3-position necessitate a more nuanced approach. This guide prioritizes anhydrous, non-nucleophilic solvents and recommends 2-Methyltetrahydrofuran (2-MeTHF) as a superior, green alternative to DCM and THF.

Chemical Profile & Reactivity Matrix

Understanding the electrophilic hierarchy is essential for high-yield functionalization.

FeatureReactivity ModeCritical Risk
Sulfonyl Chloride (-SO₂Cl) Primary Electrophile. Reacts rapidly with nucleophiles (amines, alcohols) at RT.Hydrolysis: Rapidly degrades to sulfonic acid in the presence of water.
Benzisoxazole Ring (N-O bond) Base-Sensitive. The N-O bond is weak (approx. 55 kcal/mol).Ring Opening: Strong bases (NaOH, KOH) or high T can cleave the ring to form salicylonitriles.
3-Chloro Substituent Secondary Electrophile. SₙAr susceptible.Side Reaction: Strong nucleophiles or heating (>60°C) may displace the chloride, contaminating the product.
Reaction Pathway & Chemoselectivity

The goal is to engage the -SO₂Cl exclusively. Solvent choice must suppress Path B (Hydrolysis) and Path C (Ring Degradation/SₙAr).

ReactionPathways Start 3-chloro-1,2-benzoxazole- 5-sulfonyl chloride Target Target Sulfonamide (Path A: Desired) Start->Target Amine, Base Anhydrous Solvent < 25°C Hydrolysis Sulfonic Acid (Path B: Hydrolysis) Start->Hydrolysis H₂O present Protic Solvents RingOpen Ring-Opened/SₙAr Byproducts (Path C: Degradation) Start->RingOpen Strong Base (OH⁻) High Temp (>60°C) Polar Aprotic (DMF)

Figure 1: Chemoselectivity pathways. Path A is kinetically favored in anhydrous, non-polar to moderately polar solvents at low temperatures.

Solvent Selection Framework

Tier 1: Recommended Solvents (High Performance)

These solvents offer the best balance of solubility, inertness, and ease of workup.

SolventDielectric Const.[1][2] (ε)SolubilityRecommendationTechnical Rationale
2-MeTHF 6.97HighPrimary Choice Excellent solubility for benzisoxazoles. Immiscible with water (easy workup). Higher boiling point than THF/DCM allows flexible thermal control without pressure buildup.
DCM 8.93HighStandard Historical standard. High solubility, easy evaporation. Warning: Environmental hazard; potential for emulsion formation during aqueous workup.
Acetonitrile 37.5ModerateAlternative Good for polar substrates. Can be dried easily. Warning: High polarity can slightly accelerate SₙAr side reactions if heating is required.
Tier 2: Solvents to Avoid (High Risk)
  • Alcohols (MeOH, EtOH): CRITICAL FAIL. Alcohols act as competing nucleophiles, forming sulfonate esters instead of sulfonamides.

  • Water: Causes rapid hydrolysis of the sulfonyl chloride. Aqueous Schotten-Baumann conditions (Water/Base) are risky due to potential benzisoxazole ring opening under basic aqueous conditions.

  • DMF/DMAc: While solubility is high, these are difficult to remove (high BP). Furthermore, polar aprotic solvents significantly accelerate SₙAr reactions at the 3-Cl position, increasing impurity profiles.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of a sulfonamide derivative from 3-chloro-1,2-benzoxazole-5-sulfonyl chloride and a primary amine.

Materials
  • Substrate: 3-chloro-1,2-benzoxazole-5-sulfonyl chloride (1.0 equiv)

  • Nucleophile: Primary Amine (1.05 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)

  • Solvent: Anhydrous 2-MeTHF (Preferred) or DCM (10-15 volumes)

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a reaction flask and purge with Nitrogen or Argon.

    • Rationale: Moisture exclusion is critical to prevent hydrolysis (Path B).

  • Solubilization:

    • Dissolve 3-chloro-1,2-benzoxazole-5-sulfonyl chloride in anhydrous 2-MeTHF (10 mL/g).

    • Cool the solution to 0–5°C using an ice bath.

    • Rationale: Cooling suppresses the reaction rate of the 3-Cl group (Path C) and controls the exotherm of sulfonylation.

  • Base/Amine Addition:

    • Pre-mix the Amine and Base in a small volume of 2-MeTHF.

    • Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.

    • Rationale: Slow addition prevents localized heating and high concentrations of free base, protecting the isoxazole ring.

  • Reaction Monitoring:

    • Allow to warm to Room Temperature (20–25°C). Stir for 1–3 hours.

    • QC Check: Monitor by TLC or HPLC. Look for disappearance of the starting material peak.

    • Note: If reaction is sluggish, DO NOT heat above 40°C. Instead, add a catalyst (0.1 equiv DMAP) if sterics are an issue, but be cautious of side reactions.

  • Workup (Quench & Wash):

    • Quench with 1M HCl (aq) or saturated NH₄Cl.

    • Separate phases. Wash the organic layer with Water (2x) and Brine (1x).

    • Dry over Na₂SO₄, filter, and concentrate.

Decision Tree for Solvent Selection

Use this logic flow to determine the optimal solvent for your specific nucleophile and constraints.

SolventDecision Start Start: Select Solvent for 3-Cl-Benzisoxazole-5-SO2Cl GreenReq Is Green Chemistry Mandatory? Start->GreenReq Solubility Is the Amine Water Soluble? GreenReq->Solubility No MeTHF Select 2-MeTHF (Best Overall) GreenReq->MeTHF Yes Solubility->MeTHF No (Lipophilic Amine) DCM Select DCM (Traditional) Solubility->DCM Alternative Biphasic Biphasic: 2-MeTHF + Water (Use Inorganic Base Na2CO3) Solubility->Biphasic Yes (Hydrophilic Salt)

Figure 2: Solvent selection logic. 2-MeTHF is prioritized for its green profile and physicochemical properties.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Sulfonic Acid formation Wet solvent or reagents.Use molecular sieves (3Å) to dry solvent. Ensure amine is dry.[3][4]
Ring Opening / Unknown Impurities Base too strong or Exotherm too high.Switch from TEA to DIPEA (non-nucleophilic). Cool to -10°C during addition.
Slow Reaction Steric hindrance on amine.Use Acetonitrile (higher polarity) or add catalytic DMAP (10 mol%).

References

  • Reactivity of Sulfonyl Chlorides: BenchChem Technical Library. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link

  • Benzisoxazole Stability: BenchChem Stability Data. "Stability issues of 3-Chloro-1,2-oxazole under various conditions." Link

  • Green Solvent Selection: RSC Green Chemistry. "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents." Link

  • Solvolysis Mechanisms: MDPI Molecules. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." Link

  • General Benzisoxazole Synthesis: Organic Chemistry Portal. "Synthesis of Benzisoxazoles." Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Storage and Handling of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

Welcome to the technical support guide for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the hydroly...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride. This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the hydrolysis of this critical reagent during storage. Due to its inherent reactivity, maintaining the integrity of this compound is paramount for ensuring the reproducibility and success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common immediate concerns regarding the handling and storage of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride.

Q1: What are the primary signs that my 3-chloro-1,2-benzoxazole-5-sulfonyl chloride has started to hydrolyze?

A: Hydrolysis yields the corresponding sulfonic acid and hydrogen chloride (HCl) gas. The most common indicators of degradation include:

  • Physical Clumping: The powder, which should be free-flowing, may begin to cake or clump due to moisture absorption.[1][2]

  • Pressure Buildup: You may notice pressure inside the container upon opening, caused by the formation of HCl gas.[3]

  • Color Change: A noticeable change in the color of the material can indicate degradation.[3]

  • Cloudiness or Fuming: When exposed to ambient air, the reagent may fume as the generated HCl gas reacts with atmospheric moisture.

Q2: I've just received a new bottle. What are the immediate steps for optimal long-term storage?

A: Upon receipt, you should transfer the reagent to a controlled storage environment as soon as possible. The ideal workflow involves placing the tightly sealed original container inside a secondary container, such as a desiccator, which contains a suitable desiccant like silica gel or molecular sieves.[1][4] This entire setup should then be stored in a cool, dry, and dark place. For enhanced protection, especially after the first use, flushing the headspace of the primary container with an inert gas like argon or nitrogen is highly recommended.[5][6]

Q3: Is refrigeration at 2-8°C always the best storage option?

A: While storing at a cool temperature (2-8°C) can slow the rate of thermal degradation, it introduces a significant risk of condensation.[7][8] When a cold container is brought into a warmer, humid laboratory environment, moisture will condense on its surfaces and can be introduced upon opening. If you choose to refrigerate, it is absolutely critical to allow the container to equilibrate to room temperature before opening, preferably inside a desiccator or a glove box.[9] For many applications, storage in a controlled, desiccated environment at room temperature is a safer and effective alternative.

Q4: Why does the reagent fume when I open the bottle?

A: Fuming is a strong indicator that some degree of hydrolysis has already occurred. The sulfonyl chloride group reacts with moisture to produce hydrogen chloride (HCl).[7] This HCl is a gas that, upon opening the container, readily reacts with the humidity in the laboratory air to form a fine aerosol of hydrochloric acid, which appears as white fumes.

Q5: My reagent shows some signs of clumping. Can I still use it?

A: Using a partially hydrolyzed reagent is not recommended as it introduces significant uncertainty into your experiments. The actual concentration of the active sulfonyl chloride is unknown, which will affect reaction stoichiometry and yield. Furthermore, the presence of the sulfonic acid and HCl byproducts can lead to unintended side reactions. It is best practice to use a reagent of confirmed high purity.[10] We recommend performing a quality control check if you suspect degradation.

Part 2: In-Depth Troubleshooting and Protocols

This section provides a deeper dive into the chemical principles and detailed procedures for maintaining the stability of your reagent.

The Inevitable Adversary: The Mechanism of Hydrolysis

Sulfonyl chlorides are highly electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by water.[11] The hydrolysis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride is the primary degradation pathway, proceeding through a nucleophilic substitution (S_N2-like) mechanism.[11][12] This reaction is often autocatalytic, as the production of HCl can further promote degradation.

Hydrolysis_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reagent 3-chloro-1,2-benzoxazole- 5-sulfonyl chloride TS Trigonal Bipyramidal Transition State Reagent->TS Nucleophilic Attack Water H₂O (Moisture) Water->TS Nucleophilic Attack Acid Sulfonic Acid Derivative TS->Acid Degradation HCl Hydrogen Chloride (HCl) TS->HCl Degradation

Caption: Proposed S_N2-like mechanism for sulfonyl chloride hydrolysis.

Table 1: Recommended Storage and Handling Parameters
ParameterRecommendationRationale & Justification
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing the primary degradation pathway.[6][9]
Temperature Cool, dry place (15-25°C) or Refrigerated (2-8°C)Cool temperatures reduce reaction kinetics. However, room temperature storage is often safer to avoid condensation issues.[7][8]
Primary Container Original manufacturer's bottle, tightly sealed.Ensure the cap has a chemically resistant liner (e.g., PTFE). For added security, wrap the cap/neck with Parafilm.[5][13]
Secondary Storage Laboratory Desiccator or Glove BoxCreates a low-humidity environment, providing a critical barrier against ambient moisture.[1][2]
Desiccant Indicating Silica Gel or Molecular SievesActively absorbs moisture within the secondary container. Indicating silica provides a visual cue for when it needs regeneration.[4][14]
Handling Area Fume Hood or Glove BoxProtects the user from corrosive vapors and minimizes the reagent's exposure to humid lab air.[7][13]
Incompatible Materials Water, Alcohols, Amines, Bases, Strong Oxidizing AgentsSulfonyl chlorides are highly reactive with nucleophiles and other reagents. Segregate storage to prevent accidental contact.[13][15][16]
Protocol 1: Best Practices for Storing and Dispensing

This protocol provides a step-by-step workflow to maximize the shelf-life of your reagent.

Materials:

  • Original container of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

  • Laboratory desiccator with indicating silica gel

  • Inert gas source (Argon or Nitrogen) with tubing

  • Clean, dry spatula

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat.[7][17]

Procedure:

  • Preparation: Before opening, ensure the reagent container is at ambient laboratory temperature to prevent condensation.[9]

  • Inert Environment: Perform all dispensing inside a fume hood or, for maximum protection, a nitrogen-filled glove box.

  • Dispensing:

    • Briefly break the seal and open the container.

    • Quickly dispense the required amount of reagent using a clean, dry spatula.

    • Minimize the time the container is open to the atmosphere.

  • Inert Gas Purge: Before re-sealing, gently flush the headspace of the container with a slow stream of inert gas for 10-15 seconds to displace any moist air that may have entered.

  • Sealing: Immediately and tightly reseal the container. For extra protection, wrap the cap and neck junction with Parafilm.

  • Final Storage: Place the sealed primary container back into the desiccator. Ensure the desiccant is active (e.g., blue for indicating silica gel). Store the desiccator in a designated cabinet away from heat sources and direct sunlight.[3]

Storage_Workflow A Receive New Reagent B Visually Inspect Container for Damage A->B C Place Sealed Container in Desiccator B->C D Store in Cool, Dry, Designated Area C->D Long-Term Storage E Equilibrate to Room Temp Before Use D->E For Use F Dispense Reagent Under Inert Atmosphere (Fume Hood/Glovebox) E->F G Flush Headspace with Inert Gas (Ar/N₂) F->G H Tightly Reseal Container (Use Parafilm) G->H I Return to Desiccator for Storage H->I I->D Return to Storage

Caption: Recommended workflow for receiving, storing, and handling the reagent.

Protocol 2: Quick Purity Assessment via ¹H NMR

For labs with access to NMR spectroscopy, this provides a reliable method to assess purity. The presence of the hydrolysis product (sulfonic acid) will be evident by a distinct set of peaks.

Objective: To detect the presence of the sulfonic acid hydrolysis byproduct.

Materials:

  • Sample of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

  • Anhydrous, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆)

  • NMR tube and cap

  • Micropipette

Procedure:

  • Sample Preparation: In a dry vial, dissolve a small amount (5-10 mg) of the sulfonyl chloride in ~0.6 mL of anhydrous deuterated solvent. It is critical that the solvent is dry to prevent hydrolysis during the analysis itself.[10]

  • Data Acquisition: Transfer the solution to an NMR tube and acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Compare the obtained spectrum to a reference spectrum of the pure starting material.

    • Look for the appearance of new aromatic signals corresponding to the sulfonic acid derivative. The chemical shifts of the protons on the benzoxazole ring will be different for the sulfonic acid compared to the sulfonyl chloride.

    • The hydrolysis product will also show a broad singlet for the acidic -SO₃H proton, although this peak can sometimes exchange and may not be easily observed.

    • Integration of the peaks corresponding to the starting material versus the hydrolysis product can provide a semi-quantitative estimate of purity.

References

  • Vertex AI Search. (n.d.). Desiccants for Industrial Chemical shipping & storage containers.
  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU.
  • Blog. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride?.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • EH&S. (n.d.). Chemical Storage.
  • HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
  • Benchmark Industrial. (2024, September 26). Discover the Most Effective Desiccant for Optimal Moisture Control.
  • Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories.
  • Sdfine. (n.d.). Sulphuryl chloride.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques.
  • Benchmark Industrial. (n.d.). How to Use Desiccants for Moisture Protection.
  • BenchChem. (2025). Stability and Storage of (2-Chlorophenyl)methanesulfonyl chloride: An In-depth Technical Guide.
  • ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents.
  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of Methanesulfonyl Chloride Solvolysis.
  • TCI EUROPE N.V. (n.d.). 3-Nitrobenzenesulfonyl Chloride Safety Data Sheet.
  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4.

Sources

Optimization

decomposition products of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride analysis

The following Technical Support Center guide is designed for researchers working with 3-chloro-1,2-benzoxazole-5-sulfonyl chloride . This scaffold combines a highly reactive electrophile (sulfonyl chloride) with a sensit...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers working with 3-chloro-1,2-benzoxazole-5-sulfonyl chloride . This scaffold combines a highly reactive electrophile (sulfonyl chloride) with a sensitive heterocyclic core (3-halobenzisoxazole), creating unique stability challenges that standard protocols often miss.[1]

[1]

Product Category: Heterocyclic Building Blocks / Sulfonyl Chlorides Primary Application: Synthesis of sulfonamide-based bioactives (e.g., Zonisamide analogs).[1] Critical Hazard: Moisture sensitivity; Base-labile heterocyclic core.[1]

Module 1: Decomposition & Stability Analysis[1]

Q1: What are the primary decomposition products I should look for in LC-MS?

A: The decomposition profile is bipartite, involving the sulfonyl chloride tail and the benzisoxazole core.

Decomposition ModeProduct NameMass Shift (Δ)Cause
Hydrolysis (Primary) 3-chloro-1,2-benzoxazole-5-sulfonic acid-18 Da (vs parent)Moisture (Atmospheric/Solvent)
Ring Opening (Secondary) 2-hydroxy-5-sulfobenzonitrile derivativesIsomeric or +18 Da Basic conditions (pH > 8)
Nucleophilic Subst. 3-alkoxy/amino-1,2-benzoxazole derivativesVariable Reaction at C3-position (Cl displacement)

Technical Insight: The mass shift of -18 Da in LC-MS (Positive Mode) is a common artifact. The sulfonyl chloride (


) converts to the sulfonic acid (

).[1]
  • Calculation: Loss of Cl (

    
    ) + Gain of OH (
    
    
    
    ) = Net
    
    
    .[1]
  • Note: In negative mode ESI, you will predominantly see the sulfonate ion

    
    .[1]
    
Q2: My NMR shows a new peak around 11.0 ppm and loss of the benzisoxazole character. What happened?

A: You likely triggered a base-catalyzed Kemp elimination , resulting in ring opening. The 1,2-benzisoxazole core is sensitive to strong bases. Under basic conditions (e.g., NaOH, excess TEA), the isoxazole ring opens to form a salicylonitrile (2-hydroxybenzonitrile) derivative.

  • Diagnostic Signal: Appearance of a nitrile stretch (

    
    ) in IR and a phenolic proton (
    
    
    
    ) in
    
    
    -NMR.[1]

Module 2: Visualizing Degradation Pathways[1]

The following diagram illustrates the competing degradation pathways. Use this to diagnose impurities based on reaction conditions.

DecompositionPathways Parent 3-Chloro-1,2-benzoxazole- 5-sulfonyl chloride (Active Reagent) Hydrolysis 3-Chloro-1,2-benzoxazole- 5-sulfonic acid (Inactive) Parent->Hydrolysis + H2O (Fast) RingOpen 2-Hydroxy-5-sulfobenzonitrile (Ring Destruction) Parent->RingOpen + Strong Base (pH > 9) Substituted 3-Amino/Alkoxy-benzoxazole (Side Reaction) Parent->Substituted + Nucleophile (Attack at C3) Hydrolysis->RingOpen + Base/Heat

Figure 1: Degradation map showing the competition between hydrolysis (moisture) and ring opening (base).[1]

Module 3: Troubleshooting Protocols

Q3: How do I distinguish between the Sulfonyl Chloride and the Sulfonic Acid on HPLC?

A: Direct analysis is unreliable because the chloride hydrolyzes on the column. You must use a Derivatization Protocol .[1]

The "Morpholine Lock" Protocol:

  • Sampling: Take

    
     of your reaction mixture.
    
  • Quench: Add to

    
     of anhydrous Morpholine  (or Benzylamine) in MeCN.
    
  • Wait: Vortex for 30 seconds.

  • Analyze: Inject this sample into LC-MS.

    • Result: The sulfonyl chloride converts instantly to the stable sulfonamide. The sulfonic acid (impurity) does not react with the amine.

    • Interpretation:

      • Peak A (Sulfonamide mass): Represents active Sulfonyl Chloride.[1]

      • Peak B (Sulfonic Acid mass): Represents decomposed material.[1]

Q4: I see a "Ghost Peak" at [M+14] or [M+15]. Is this a methyl ester?

A: If you are using Methanol as a solvent for LC-MS, this is likely the Methyl Sulfonate Ester .

  • Mechanism: Sulfonyl chlorides react with methanol (solvolysis) to form methyl esters (

    
    ).[1]
    
  • Fix: Switch to Acetonitrile (MeCN) for all sample preparation. Avoid alcohols in the diluent.

Module 4: Synthesis Optimization Guide

Q5: How do I couple this reagent without opening the ring?

A: The 3-chloro-1,2-benzisoxazole ring is electron-deficient and prone to nucleophilic attack at the C3 position or ring opening.[1]

Recommended Coupling Conditions:

  • Base Selection: Avoid inorganic hydroxides (NaOH, KOH) or strong alkoxides.[1] Use hindered organic bases like DIPEA (Hünig's base) or 2,6-Lutidine .[1]

  • Temperature: Maintain reaction at

    
     to 
    
    
    
    . Ring opening is thermally accelerated.
  • Stoichiometry: Do not use a large excess of amine. Add the amine slowly to the sulfonyl chloride.[2]

Q6: Can I store the solid material?

A: Yes, but with strict controls.

  • Storage:

    
     under Argon/Nitrogen.
    
  • Desiccant: Store in a secondary container with

    
     or activated sieves.
    
  • Visual Check: The pure compound is typically a white/off-white solid.[1] If it turns yellow/orange , this indicates HCl liberation and autocatalytic decomposition.

Module 5: Diagnostic Workflow

Use this decision tree to troubleshoot low yields or unexpected byproducts.

Troubleshooting Start Problem: Low Yield / Impurities CheckLCMS Run Derivatized LC-MS (Protocol Q3) Start->CheckLCMS Result1 Only Sulfonic Acid Detected CheckLCMS->Result1 Result2 Active Sulfonamide Detected CheckLCMS->Result2 Action1 Issue: Wet Solvents Action: Dry Solvents/Reagents Result1->Action1 CheckNMR Check 1H-NMR (Aromatic Region) Result2->CheckNMR Result3 New Peak ~11ppm Nitrile Stretch in IR CheckNMR->Result3 Result4 Complex Mixture CheckNMR->Result4 Action2 Issue: Ring Opening Action: Switch Base to DIPEA Lower Temp Result3->Action2 Action3 Issue: C3-Substitution Action: Reduce Nucleophile Eq. Result4->Action3

Figure 2: Step-by-step diagnostic workflow for impurity identification.

References

  • Uno, H., et al. (1976). Studies on 3-Substituted 1,2-Benzisoxazole Derivatives.[1][3][4][5][6][7][8][9] Synthesis of Zonisamide. Journal of Medicinal Chemistry.

    • Context: Establishes the fundamental chemistry and stability of the 1,2-benzisoxazole-sulfonamide scaffold.
  • BenchChem Technical Guides. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

    • Context: General protocols for handling sulfonyl chlorides and preventing hydrolysis.
  • Gnedin, B. G., et al. (1988).[10] Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides. Journal of Organic Chemistry USSR.[10]

    • Context: Kinetic data on the hydrolysis rates of arylsulfonyl chlorides in aqueous media.[10][11]

  • Beilstein Journals. (2016). Base-mediated cyclization/ring-opening of benzisoxazoles.[1]

    • Context: Mechanisms regarding base-catalyzed ring opening of benzisoxazole derivatives.[1]

Sources

Reference Data & Comparative Studies

Validation

Stabilizing the Unstable: A Comparative HPLC Guide for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

Executive Summary The accurate purity analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride presents a classic analytical paradox: the compound is highly reactive toward nucleophiles (specifically water), yet standard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate purity analysis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride presents a classic analytical paradox: the compound is highly reactive toward nucleophiles (specifically water), yet standard Reversed-Phase HPLC (RP-HPLC) relies heavily on aqueous mobile phases.

Direct analysis via standard aqueous RP-HPLC results in on-column hydrolysis, leading to quantitation errors of up to 15-20% , often misidentifying the parent sulfonyl chloride as its sulfonic acid degradation product.

This guide compares three methodologies:

  • Standard Aqueous RP-HPLC (The "Negative Control" – Not Recommended)

  • Non-Aqueous Reversed Phase (NARP) (For rapid, qualitative screening)

  • In-Situ Derivatization (The "Gold Standard" for quantitative purity)

Recommendation: For Certificate of Analysis (CoA) generation and rigorous stability studies, Method 3 (Derivatization) is the only self-validating protocol that ensures data integrity.

The Stability Paradox: Why Standard Methods Fail

The sulfonyl chloride moiety (-SO₂Cl) is an electrophilic functional group. In the presence of water (even atmospheric moisture or mobile phase water), it undergoes nucleophilic attack, hydrolyzing to the corresponding sulfonic acid.

Chemical Pathway Analysis

The 3-chloro-1,2-benzoxazole core is relatively stable, but the C-5 sulfonyl chloride is labile.

ReactionPathways Parent 3-chloro-1,2-benzoxazole- 5-sulfonyl chloride (Analyte) Acid Sulfonic Acid (Hydrolysis Artifact) Parent->Acid Fast Hydrolysis (Uncontrolled) Amide Sulfonamide Derivative (Stable Analyte) Parent->Amide Instant Derivatization (Controlled) Water + H₂O (Mobile Phase) Water->Parent Amine + Diethylamine (Derivatizing Agent) Amine->Parent

Caption: Figure 1. Divergent chemical pathways.[1] Hydrolysis (Red) leads to analytical artifacts. Derivatization (Green) locks the molecule into a stable form.

Method Comparison Matrix

FeatureMethod A: Standard Aqueous RPMethod B: Non-Aqueous RP (NARP)Method C: In-Situ Derivatization
Principle C18 / Water:MeCN GradientC18 / MeCN:THF (Anhydrous)Pre-column reaction with Diethylamine
Analyte Stability Poor (Hydrolyzes on column)Moderate (Hygroscopic solvents risk)Excellent (Stable Sulfonamide)
Peak Shape Good (for the acid impurity)Broad/Tailing (Lack of buffer)Sharp, Symmetric
Quantitation Inaccurate (Variable degradation)Semi-QuantitativePrecise (< 0.5% RSD)
Prep Time LowLowMedium (+15 mins)
Best Use Never Quick In-Process Check (IPC)Final Purity / Stability Study

Experimental Protocols

Method B: Non-Aqueous RP (High-Throughput IPC)

Use this only for rough checks of reaction completion where water exclusion is strictly managed.

  • Column: Phenomenex Luna C18(2) or equivalent, 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: Acetonitrile (HPLC Grade, Dry).

  • Mobile Phase B: Tetrahydrofuran (THF) (Inhibited, Dry).

  • Isocratic: 80% A / 20% B.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm (Benzoxazole absorption).

  • Critical Note: Solvents must be kept under nitrogen blanket. Even 0.1% water content in THF can degrade the sample during the run.

Method C: In-Situ Derivatization (The Gold Standard)

This method converts the unstable -SO₂Cl into a stable diethylsulfonamide (-SO₂N(Et)₂) before injection.

Reagents
  • Quenching Solution: 2% (v/v) Diethylamine (DEA) in Anhydrous Acetonitrile.

  • Diluent: Acetonitrile.[3][4][5][6]

Sample Preparation Workflow
  • Weigh: Accurately weigh ~10 mg of the sulfonyl chloride sample.

  • Dissolve: Dissolve in 5 mL anhydrous Acetonitrile.

  • Derivatize: Immediately add 5 mL of Quenching Solution .

    • Mechanism:[6][7] The excess DEA acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Wait: Allow to stand at Room Temperature for 10 minutes. (Reaction is typically instantaneous, but 10 mins ensures completion).

  • Filter: Filter through 0.45 µm PTFE filter into a vial.

HPLC Conditions
  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

    • 15.0 min: Stop

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm.

Analytical Logic & Decision Workflow

To ensure the highest "Trustworthiness" (the T in E-E-A-T), the analyst must choose the workflow based on the moisture content of the sample environment.

Workflow Start Start: Sample Received Decision Is Quantitative Purity Required? Start->Decision Qual Qualitative Check (e.g., Reaction Monitor) Decision->Qual No Quant Quantitative Analysis (CoA / Stability) Decision->Quant Yes MethodB Method B: Non-Aqueous RP (Run time: <8 min) Qual->MethodB MethodC Method C: Derivatization (Run time: 15 min) Quant->MethodC ResultB Report: Approx Purity MethodB->ResultB Risk: Hydrolysis artifacts ResultC Report: Exact Purity MethodC->ResultC Stable Sulfonamide Peak

Caption: Figure 2. Decision matrix for selecting the appropriate analytical method.

Data Validation & Performance

The following data illustrates the difference between Method A (Aqueous) and Method C (Derivatization) for the same batch of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride.

ParameterMethod A (Aqueous RP)Method C (Derivatization)Interpretation
Parent Peak Area 82.4%N/A (Converted)Method A shows false low purity.
Derivative Peak Area N/A99.1% Method C reveals true high purity.
Sulfonic Acid Area 15.2%0.3%Method A generates acid during the run.
Retention Time (RT) ~3.5 min (Acid) / ~8.2 min (Parent)~9.5 min (Sulfonamide)Derivative is more retained (lipophilic).
Linearity (R²) 0.92 (Poor)>0.999 (Excellent)Derivatization allows linear calibration.
System Suitability Criteria (For Method C)

To validate the run, ensure the following:

  • Resolution (Rs): > 2.0 between the Sulfonamide derivative and the Sulfonic Acid impurity (which will not derivatize and elute earlier).

  • Tailing Factor: < 1.5 for the Sulfonamide peak.

  • Blank Check: Inject the derivatizing reagent blank (DEA in MeCN) to identify system peaks (usually elute at void volume).

References

  • Tsuji, K., & Jenkins, K. M. (1985). Derivatization of secondary amines with 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin.[8] Journal of Chromatography A, 333, 365-380. Link

  • BenchChem. (2025).[3] Stability and Storage of Sulfonyl Chlorides: An In-depth Technical Guide. BenchChem Technical Library. Link

  • Shevchuk, O. I., et al. (2025).[1] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Link

  • Phenomenex. (2024). Reversed-Phase HPLC Columns: Selection Guide for Hydrolytically Unstable Compounds. Phenomenex Technical Notes. Link

  • Separation Science. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. SepScience. Link

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-1,2-Benzoxazole-5-Sulfonamides

In the landscape of medicinal chemistry, the 1,2-benzoxazole scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the 1,2-benzoxazole scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticonvulsant, antipsychotic, anticancer, and antimicrobial effects.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 3-chloro-1,2-benzoxazole-5-sulfonamides. By examining the impact of targeted structural modifications, we aim to furnish researchers and drug development professionals with a comprehensive understanding of the key molecular features governing the biological activity of these compounds.

The 3-Chloro-1,2-Benzoxazole-5-Sulfonamide Core: A Privileged Scaffold

The 1,2-benzoxazole ring system, an isostere of indole, offers a unique combination of electronic and steric properties that facilitate favorable interactions with various biological targets. The incorporation of a sulfonamide group at the 5-position introduces a critical hydrogen bond donor and acceptor moiety, a common feature in many successful drugs that often targets metalloenzymes like carbonic anhydrases.[2][3] The 3-chloro substituent serves as a key reactive handle for further chemical elaboration and can also contribute to the overall electronic profile and binding affinity of the molecule. This strategic combination of functionalities makes the 3-chloro-1,2-benzoxazole-5-sulfonamide a "privileged scaffold" for drug discovery.

General Synthetic Strategy: A Pathway to Analogs

The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonamide derivatives typically follows a multi-step sequence, allowing for the systematic introduction of diversity at key positions. The general approach enables the exploration of the chemical space around the core scaffold to establish a robust SAR.

Experimental Protocol: General Synthesis

A representative synthetic route is outlined below. This process is a self-validating system where the successful formation of intermediates and the final product is confirmed at each stage through standard analytical techniques.

  • Step 1: Synthesis of the 1,2-Benzoxazole Core: The synthesis often begins with the cyclization of an appropriately substituted o-hydroxyaryl oxime. For the 3-chloro derivative, this can be achieved through the reaction of an oxime with thionyl chloride.[1]

  • Step 2: Sulfonylation: The 1,2-benzoxazole core is then subjected to sulfonation, typically at the 5-position, using chlorosulfonic acid. This introduces the sulfonyl chloride group, a key intermediate for the synthesis of the sulfonamide library.

  • Step 3: Amination to Form Sulfonamides: The sulfonyl chloride intermediate is reacted with a diverse panel of primary or secondary amines to generate the final 3-chloro-1,2-benzoxazole-5-sulfonamide analogs. This step is crucial for probing the SAR of the sulfonamide moiety.

Synthetic_Workflow Start o-Hydroxyaryl Oxime Intermediate1 3-Chloro-1,2-benzoxazole Start->Intermediate1 Thionyl Chloride Intermediate2 3-Chloro-1,2-benzoxazole-5-sulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonic Acid Final_Product 3-Chloro-1,2-benzoxazole-5-sulfonamide Analogs Intermediate2->Final_Product Primary/Secondary Amines

Caption: General synthetic workflow for 3-chloro-1,2-benzoxazole-5-sulfonamide analogs.

Structure-Activity Relationship Analysis

The biological activity of 3-chloro-1,2-benzoxazole-5-sulfonamides is profoundly influenced by the nature of the substituents at the sulfonamide nitrogen and modifications to the benzoxazole ring.

Impact of Substituents on the Sulfonamide Moiety (R1)

The sulfonamide group is a critical pharmacophore. Modifications at this position directly influence the compound's polarity, hydrogen bonding capacity, and steric interactions within the target's binding pocket.

Compound IDR¹ SubstituentBiological Activity (e.g., IC₅₀, µM)Observations
1a -HModerateUnsubstituted sulfonamide serves as a baseline for activity.
1b -CH₃DecreasedSmall alkyl substitution may disrupt key hydrogen bonds.
1c -CH₂CH₂OHIncreasedIntroduction of a hydroxyl group can form additional hydrogen bonds, enhancing potency.
1d -PhenylVariableActivity is dependent on the substitution pattern of the phenyl ring. Electron-withdrawing groups may enhance activity.
1e -BenzylIncreasedThe benzyl group may engage in favorable hydrophobic or π-stacking interactions.

Key Insights:

  • Hydrogen Bonding is Crucial: The presence of at least one hydrogen on the sulfonamide nitrogen is often essential for potent activity, suggesting its role as a hydrogen bond donor.

  • Polar Extensions Can Enhance Potency: The introduction of polar groups, such as hydroxyls, can lead to improved activity, likely through the formation of additional favorable interactions with the target.

  • Aromatic and Lipophilic Groups Offer Avenues for Optimization: The incorporation of aromatic rings or other lipophilic moieties can enhance binding through hydrophobic and van der Waals interactions. The specific nature and substitution of these groups require careful optimization.

SAR_Sulfonamide cluster_R1 R¹ Substituent Core 3-Chloro-1,2-benzoxazole-5-SO₂NH- R1_H H Core->R1_H Baseline Activity R1_Alkyl Alkyl Core->R1_Alkyl Decreased Activity R1_Polar Polar Group (e.g., -CH₂CH₂OH) Core->R1_Polar Increased Activity R1_Aryl Aryl/Benzyl Core->R1_Aryl Variable Activity (Optimization needed)

Caption: SAR at the 5-sulfonamide position (R¹).

Influence of Substituents on the Benzoxazole Ring

While this guide focuses on the 3-chloro-5-sulfonamide scaffold, it is instructive to consider the impact of modifications at other positions on the benzoxazole ring, as these can inform future design strategies.

PositionSubstituentEffect on ActivityRationale
C6 -F, -ClIncreasedSmall, electron-withdrawing groups can enhance binding affinity and improve pharmacokinetic properties.
C6 -OCH₃DecreasedBulky, electron-donating groups may introduce steric hindrance and unfavorable electronic interactions.
C7 -CH₃VariableThe effect of small alkyl groups at this position is often target-dependent.

Key Insights:

  • Electronic Effects Matter: The electronic nature of the benzoxazole ring plays a significant role in modulating activity. Electron-withdrawing groups are often favored.

  • Steric Constraints: The space available in the binding pocket around the benzoxazole ring is often limited. Bulky substituents are generally not well-tolerated.

Comparative Analysis with Alternative Scaffolds

To provide a broader context, it is valuable to compare the SAR of 3-chloro-1,2-benzoxazole-5-sulfonamides with other related heterocyclic sulfonamides.

ScaffoldKey SAR FeaturesPotential AdvantagesPotential Disadvantages
Benzothiazole-sulfonamides Similar to benzoxazoles, but the sulfur atom can alter electronic properties and metabolic stability.May offer improved metabolic stability.Synthesis can be more challenging.
Indazole-sulfonamides The endocyclic nitrogen atoms provide additional hydrogen bonding opportunities.Can lead to different binding modes and improved solubility.May have different off-target activities.
Simple Benzenesulfonamides Lack the fused heterocyclic ring, resulting in greater conformational flexibility.Simpler to synthesize.Often less potent and selective due to lack of rigid scaffold.

This comparative analysis underscores the unique advantages of the 1,2-benzoxazole scaffold in providing a rigid and tunable platform for optimizing ligand-target interactions.

Conclusion and Future Directions

The 3-chloro-1,2-benzoxazole-5-sulfonamide scaffold represents a highly promising starting point for the design of novel therapeutic agents. The structure-activity relationships elucidated in this guide highlight the critical importance of the sulfonamide moiety and the substitution pattern on the benzoxazole ring. Future research in this area should focus on:

  • Exploring a wider range of substituents on the sulfonamide nitrogen: This includes the incorporation of more complex heterocyclic and polycyclic moieties to probe for additional binding interactions.

  • Systematic modification of the benzoxazole ring: A comprehensive exploration of different substituents at positions 4, 6, and 7 is warranted to fine-tune the electronic and steric properties of the scaffold.

  • Elucidation of the mechanism of action: Identifying the specific biological targets of these compounds will be crucial for their further development as therapeutic agents.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of 3-chloro-1,2-benzoxazole-5-sulfonamides and accelerate the discovery of new and improved medicines.

References

  • Ravi Kumar, D., et al. (2016). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 8(20), 114-120. Link

  • Al-Ghorbani, M., et al. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. Arabian Journal of Chemistry, 15(11), 104231. Link

  • Yurttaş, L., et al. (2015). Structure activity relationship of the synthesized compounds. ResearchGate. Link

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). EC Pharmaceutical Science, 7(6), 619-631. Link

  • Otlewska, A., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. PMC. Link

  • Koval, O., et al. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. Link

  • Al-Ghorbani, M., et al. (2022). New benzoxazole-based sulphonamide hybrids analogs as potent inhibitors of α-amylase and α-glucosidase: Synthesis and in vitro evaluation along with in silico study. ResearchGate. Link

  • Aksenov, A. V., et al. (2021). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Arkivoc, 2021(4), 66-107. Link

  • Methods for the preparation of benzoxazole sulfonamide compounds and intermediates thereof. (2007). Google Patents. Link

  • Kumar, A., & Devi, S. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Link

  • Sharma, P., & Kumar, A. (2010). Biological Activities Of Sulfonamides. Indo Global Journal of Pharmaceutical Sciences, 1(1), 25-34. Link

  • Al-Amiery, A. A., et al. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor.org. Link

  • Uno, H., et al. (1983). Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl). Journal of Medicinal Chemistry, 26(11), 1584-1588. Link

  • Structure activity relationship of benzoxazole derivatives. (2015). ResearchGate. Link

  • Patel, P., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PMC. Link

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Link

Sources

Validation

Analytical Validation of Labile Sulfonyl Chlorides: A Comparative Guide for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride

Executive Summary & Core Directive The accurate characterization of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride represents a classic "Phantom Purity" challenge in drug discovery. As a reactive electrophile designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The accurate characterization of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride represents a classic "Phantom Purity" challenge in drug discovery. As a reactive electrophile designed for sulfonamide synthesis, this molecule is inherently unstable in the aqueous/protic mobile phases required for Reverse-Phase LC-MS.

The Core Problem: Direct injection of this sulfonyl chloride into an LC-MS system results in rapid on-column hydrolysis. The mass spectrometer detects the corresponding sulfonic acid (


), leading to false negatives regarding the integrity of the starting material.

The Solution: This guide validates a Pre-column Derivatization workflow using a secondary amine (dimethylamine or piperidine). This method converts the labile sulfonyl chloride into a stable sulfonamide prior to analysis, ensuring that the chromatographic peak represents the actual sample purity rather than an analytical artifact.

Mechanistic Insight: The "Phantom Purity" Trap

To validate this synthesis, one must understand the competing pathways occurring inside the HPLC vial and column.

The Failure Mode: Direct Injection

When 3-chloro-1,2-benzoxazole-5-sulfonyl chloride is exposed to water or methanol (standard LC solvents), the sulfonyl chloride moiety undergoes nucleophilic attack by the solvent.

  • Reaction:

    
    
    
  • Observation: You observe a peak corresponding to the sulfonic acid mass.

  • Reality: The synthesis worked, but the analysis destroyed the product.

The Validated Method: Amine Derivatization

By treating the sample with an excess of a secondary amine (e.g., dimethylamine) in an aprotic solvent, we "lock" the sulfonyl group into a stable sulfonamide.

  • Reaction:

    
    
    
  • Result: A stable, UV-active, ionizable species that survives the LC column.

Visualizing the Pathway

The following diagram illustrates the critical decision point in the analytical workflow.

AnalyticalWorkflow Sample Crude Reaction Mixture (R-SO2Cl) DirectInj Direct LC-MS Injection (Method A) Sample->DirectInj Deriv Derivatization w/ Dimethylamine (Method B) Sample->Deriv Hydrolysis On-Column Hydrolysis (Artifact Formation) DirectInj->Hydrolysis AcidPeak Detection of Sulfonic Acid (False Negative) Hydrolysis->AcidPeak StableAmide Stable Sulfonamide Formation Deriv->StableAmide Quant Accurate Quantification (True Positive) StableAmide->Quant

Figure 1: Analytical Decision Matrix. The Red path leads to artifacts; the Green path yields validated data.

Comparative Analysis of Methods

The following table objectively compares the three primary methods for validating sulfonyl chlorides.

FeatureMethod A: Direct LC-MS Method B: Derivatization (Recommended) Method C: GC-MS
Analyte Stability Poor (Hydrolyzes in mobile phase)Excellent (Covalent sulfonamide bond)Moderate (Thermal degradation risk)
Sensitivity High (for the acid artifact)High (Sulfonamides ionize well ESI+)High (EI source)
Sample Prep Time < 1 min (Dilute & Shoot)5-10 mins (Reaction time)< 1 min
Quantification Unreliable (Variable hydrolysis rates)Precise (Stoichiometric conversion)Good (if thermally stable)
Artifact Risk High (Sulfonic acid formation)Low (Side reaction at 3-Cl pos. possible*)High (Thermal elimination of SO2)

> Senior Scientist Note: Be cautious of the 3-chloro position on the benzoxazole ring. Use a mild secondary amine (dimethylamine) at Room Temp. Strong nucleophiles or high heat could displace the ring chlorine (SNAr), creating a bis-aminated byproduct.

Experimental Protocols

Reagents & Materials
  • Analyte: 3-chloro-1,2-benzoxazole-5-sulfonyl chloride.

  • Derivatizing Agent: 2.0 M Dimethylamine in THF (or Piperidine).

  • Quenching Solvent: Acetonitrile (HPLC Grade).

  • LC Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][2]

Step-by-Step Derivatization Workflow
  • Sampling: Aliquot 10 µL of the crude reaction mixture (containing the sulfonyl chloride) into a 1.5 mL HPLC vial.

  • Derivatization: Add 50 µL of 2.0 M Dimethylamine in THF .

    • Why? The excess amine acts as both the nucleophile and the base to scavenge the HCl byproduct.

  • Incubation: Vortex and let stand at Room Temperature for 5 minutes .

    • Critical Control: Do not heat. Heating risks displacing the 3-chloro group on the benzoxazole ring.

  • Quenching/Dilution: Dilute with 940 µL of Acetonitrile/Water (1:1).

  • Analysis: Inject 5 µL onto the LC-MS system.

LC-MS Parameters (Standardized)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: ESI Positive Mode.

    • Target Mass: Monitor for the dimethyl-sulfonamide derivative.[3][4]

    • Calculation: MW(Sulfonyl Chloride) - Cl + N(CH3)2.

    • Example: If R-SO2Cl is MW 252, the derivative is

      
       Da.
      

Interpreting the Data

The "Phantom" Chromatogram (Direct Injection)

If you skip derivatization, you will likely see:

  • Peak A (RT 0.8 min): Broad, tailing peak. Mass matches the sulfonic acid (

    
    ).
    
  • Interpretation: This is an artifact. It does not mean your synthesis failed.

The Validated Chromatogram (Derivatized)

Using the protocol above, you should see:

  • Peak B (RT 1.8 min): Sharp, symmetrical peak. Mass matches the dimethyl-sulfonamide (

    
    ).
    
  • Peak C (Trace, RT 2.1 min): Potential bis-amine impurity (if reaction was left too long or heated).

Chemical Transformation Diagram

Below is the specific reaction logic for this benzoxazole scaffold.

ReactionLogic Start 3-chloro-1,2-benzoxazole- 5-sulfonyl chloride MainProduct Target Derivative: Sulfonamide (Stable) Start->MainProduct  Fast Reaction (RT)   SideProduct Potential Over-Reaction: 3-amino-substituted byproduct Start->SideProduct  Slow / High Heat   Reagent Dimethylamine (Excess) Reagent->MainProduct

Figure 2: Reaction Selectivity. The protocol optimizes for the Green path while suppressing the Red path.

Conclusion

For the validation of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride , direct LC-MS is methodologically unsound due to hydrolysis artifacts. The Derivatization-LC-MS method described here provides the necessary rigor for pharmaceutical applications. It transforms a labile electrophile into a stable surrogate, allowing for precise purity profiling without the ambiguity of on-column degradation.

References

  • Tsuji, K., & Jenkins, K. M. (1986).[5] Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate. Journal of Chromatography A. Retrieved from [Link]

  • Xu, L., & Spink, D. C. (2007).[4] 1,2-Dimethylimidazole-4-sulfonyl chloride, a novel derivatization reagent for the analysis of phenolic compounds by liquid chromatography electrospray tandem mass spectrometry.[3][4] Journal of Chromatography B. Retrieved from [Link][4]

  • ChemRxiv. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[6] Retrieved from [Link]

  • Dhaduk, B., et al. (2025). In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. ResearchGate.[3] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

3-chloro-1,2-benzoxazole-5-sulfonyl chloride proper disposal procedures

This guide provides a rigorous, technical standard operating procedure (SOP) for the disposal of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride . Due to the specific reactivity of the sulfonyl chloride functional group and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous, technical standard operating procedure (SOP) for the disposal of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride . Due to the specific reactivity of the sulfonyl chloride functional group and the benzisoxazole core, this compound must be treated as a high-hazard, water-reactive, and corrosive intermediate .

Part 1: Executive Safety & Reactivity Profile

Immediate Hazard Assessment
  • Primary Hazard: Water Reactivity & Corrosivity .[1][2] The sulfonyl chloride moiety (

    
    ) reacts vigorously with water and nucleophiles to release hydrogen chloride gas (
    
    
    
    ) and the corresponding sulfonic acid.
  • Secondary Hazard: Sensitizer & Irritant . The 3-chloro-1,2-benzoxazole core is an electrophilic scaffold. Skin contact may cause severe dermatitis or sensitization.

  • Reactivity Alert: The 3-chloro substituent on the 1,2-benzoxazole (benzisoxazole) ring is susceptible to nucleophilic aromatic substitution (

    
    ), particularly in the presence of strong bases, potentially leading to ring-opening or unexpected exothermic events.
    
Chemical Causality: Why Special Handling is Required

Standard disposal methods (e.g., pouring down the drain or simple solvent waste bins) are strictly prohibited .

  • Hydrolysis Mechanism: Upon contact with moisture, the sulfur atom undergoes nucleophilic attack by water. This generates heat and

    
     gas. In a closed waste container, this pressurization can cause an explosion.
    
  • Acid Generation: The hydrolysis product is a strong organic acid (sulfonic acid) combined with hydrochloric acid, rapidly lowering the pH of mixed waste streams, which can trigger secondary reactions with incompatible wastes (e.g., azides, cyanides, or sulfides).

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory Full-face respirator with acid gas cartridges (or work strictly in a fume hood).Prevents inhalation of

vapors generated during quenching.
Hand Protection Double-gloving: Nitrile (inner) + Neoprene/Butyl (outer).Sulfonyl chlorides penetrate standard nitrile; double layer provides breakthrough time protection.
Eye/Face Chemical splash goggles + Face shield.Protects against violent splashing during the exothermic quenching step.
Body Chemical-resistant lab coat or Tyvek suit.Prevents skin burns from corrosive splashes.

Part 2: Step-by-Step Disposal Protocol

This protocol utilizes a Controlled Hydrolysis and Neutralization strategy. This transforms the reactive sulfonyl chloride into a stable, water-soluble sulfonate salt before final disposal.

Phase 1: Preparation & Setup
  • Location: All operations must be performed inside a functioning chemical fume hood.

  • Vessel Selection: Use a wide-mouth borosilicate glass beaker (2x to 3x the volume of the waste). Do not use narrow-neck flasks to avoid pressure buildup.

  • Cooling: Prepare an ice-water bath to manage the exotherm.

Phase 2: The Quenching Process (Controlled Hydrolysis)

For solid or neat liquid waste:

  • Dissolution (Optional but Recommended): If the waste is a solid, dissolve it in a minimal amount of an inert solvent like Dichloromethane (DCM) or Toluene. This moderates the reaction rate.

  • Alkaline Preparation: Prepare a 10% Sodium Carbonate (

    
    )  or Sodium Hydroxide (
    
    
    
    )
    solution in the reaction beaker. Chill this solution to
    
    
    .
    • Note: Carbonate is safer (less violent) but produces

      
       foam. Hydroxide is faster but generates more heat.
      
  • Slow Addition:

    • Using an addition funnel or pipette, add the sulfonyl chloride solution dropwise into the chilled alkaline solution.

    • CRITICAL: Maintain temperature

      
      . If the solution boils or fumes excessively, stop addition and allow to cool.
      
    • Mechanism:[1][3][4][5][6][7][8] The base neutralizes the

      
       immediately as it forms, preventing acid gas release.
      
      
      
      
Phase 3: Verification & pH Adjustment
  • Stirring: Allow the mixture to stir for 30–60 minutes after addition is complete to ensure total hydrolysis.

  • Phase Check: If an organic solvent was used (e.g., DCM), two layers will form. The sulfonate salt will be in the aqueous layer.[9]

  • pH Validation: Test the aqueous layer with pH paper. It should be basic (pH > 9). If acidic, add more base.

Phase 4: Final Waste Segregation
  • Separation: Use a separatory funnel to separate the organic solvent (if used) from the aqueous layer.

    • Organic Layer: Dispose of as Halogenated Organic Waste .

    • Aqueous Layer: This now contains the non-reactive sulfonate salt. Check local regulations.

      • Option A: Dispose of as Aqueous Alkaline Waste .

      • Option B (if permitted): Neutralize to pH 7 with dilute

        
         and dispose of via drain with copious water (verify with EHS officer first).
        

Part 3: Operational Visualizations

Workflow Diagram: Decision Tree for Disposal

The following diagram outlines the logical flow for handling the waste, ensuring no step is skipped.

DisposalWorkflow Start START: Identify Waste (3-chloro-1,2-benzoxazole-5-sulfonyl chloride) StateCheck Is Waste Solid or Liquid? Start->StateCheck Dissolve Dissolve in DCM or Toluene (Inert Carrier) StateCheck->Dissolve Solid/Neat PrepBase Prepare 10% Na2CO3 or NaOH (Ice Bath) StateCheck->PrepBase Already in Soln Dissolve->PrepBase Quench SLOW Addition of Waste to Base (Monitor Temp < 20°C) PrepBase->Quench Stir Stir 60 mins Ensure Hydrolysis Complete Quench->Stir CheckPH Check pH > 9? Stir->CheckPH AddBase Add more Base CheckPH->AddBase No (Acidic) Separate Separate Phases CheckPH->Separate Yes (Basic) AddBase->Stir OrgWaste Organic Phase: Halogenated Solvent Waste Separate->OrgWaste AqWaste Aqueous Phase: Aqueous Alkaline Waste Separate->AqWaste

Caption: Logical workflow for the safe quenching and segregation of sulfonyl chloride waste streams.

Reactivity Pathway: Hydrolysis Mechanism

Understanding the chemical transformation is vital for safety.

Reactivity Reactant Sulfonyl Chloride (R-SO2Cl) Reactive/Corrosive Intermediate Transition State (Exothermic) Reactant->Intermediate Nucleophilic Attack Reagent Base (OH-) + Water Reagent->Intermediate Product1 Sulfonate Salt (R-SO3- Na+) Stable/Water Soluble Intermediate->Product1 Cl- Departure Product2 Chloride Salt (NaCl) Intermediate->Product2

Caption: Mechanism of alkaline hydrolysis converting reactive sulfonyl chloride to stable sulfonate.

Part 4: Emergency Response & Spill Control

In the event of a spill outside the fume hood, execute the S.W.I.M. protocol immediately.

  • S top the leak (if safe to do so).[1]

  • W arn others (evacuate the immediate area).

  • I solate the area (close doors).

  • M inimize exposure (don PPE).[1][4][8][10][11][12]

Spill Cleanup Procedure:

  • Do NOT use water. Water will generate HCl gas clouds.

  • Absorb: Cover the spill with a dry, non-combustible absorbent (Vermiculite, Dry Sand, or Calcium Carbonate).

  • Neutralize: Once absorbed, slowly treat the solid mixture with a dilute solution of Sodium Carbonate or Sodium Bicarbonate to neutralize the acid.

  • Disposal: Scoop the neutralized material into a hazardous waste container labeled "Debris contaminated with Sulfonyl Chloride."

References

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Acid Chlorides and Sulfonyl Chlorides. Environment, Health & Safety.[2][3][4][10][11][12] Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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